molecular formula C23H13ClN4O4 B2606294 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)-1,2-dihydrophthalazin-1-one CAS No. 1291862-60-6

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2606294
CAS No.: 1291862-60-6
M. Wt: 444.83
InChI Key: IOGGSALNLDDZKG-UHFFFAOYSA-N
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Description

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)-1,2-dihydrophthalazin-1-one is a complex organic compound with a molecular formula of C23H13ClN4O4 and a molecular weight of 444.83 g/mol . This compound is known for its unique structure, which includes a benzodioxole ring, an oxadiazole ring, and a phthalazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Cyclization Reactions: The formation of the oxadiazole ring is often achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Substitution Reactions:

    Condensation Reactions: The final step often involves condensation reactions to form the phthalazinone core.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and equipment .

Chemical Reactions Analysis

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)-1,2-dihydrophthalazin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole or chlorophenyl rings are replaced with other groups using appropriate reagents and catalysts.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)-1,2-dihydrophthalazin-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)-1,2-dihydrophthalazin-1-one can be compared with other similar compounds, such as:

    4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one: This compound lacks the chlorophenyl group, which may result in different chemical and biological properties.

    4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-chlorophenyl)-1,2-dihydrophthalazin-1-one: The position of the chlorine atom on the phenyl ring is different, which can affect the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research .

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClN4O4/c24-14-4-3-5-15(11-14)28-23(29)17-7-2-1-6-16(17)20(26-28)22-25-21(27-32-22)13-8-9-18-19(10-13)31-12-30-18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGGSALNLDDZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NN(C(=O)C5=CC=CC=C54)C6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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